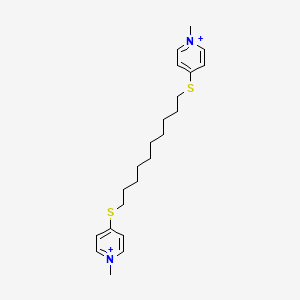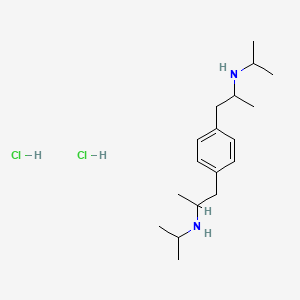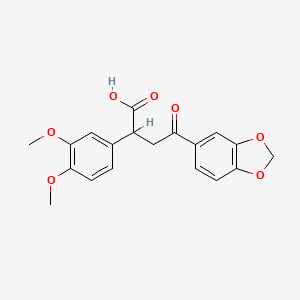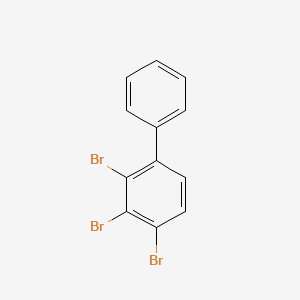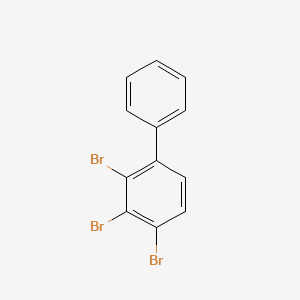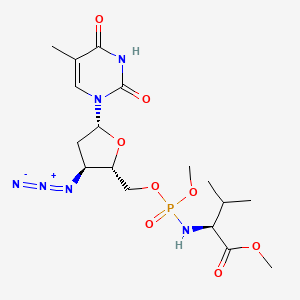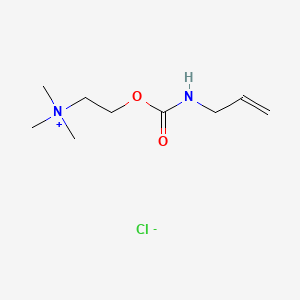
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride is a chemical compound with a unique structure that combines elements of carbamic acid and allyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride typically involves the reaction of allyl carbamate with 2-(trimethylammonio)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of advanced technologies and equipment ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler molecules by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, propyl ester
Uniqueness
Carbamic acid, allyl-, 2-(trimethylammonio)ethyl ester, chloride is unique due to its specific structure, which combines an allyl group with a trimethylammonioethyl ester. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
By understanding the detailed aspects of this compound, researchers and industry professionals can leverage its properties for various innovative applications
Properties
CAS No. |
63981-50-0 |
|---|---|
Molecular Formula |
C9H19ClN2O2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
trimethyl-[2-(prop-2-enylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-5-6-10-9(12)13-8-7-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H |
InChI Key |
YLSSDTLINWPQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)NCC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
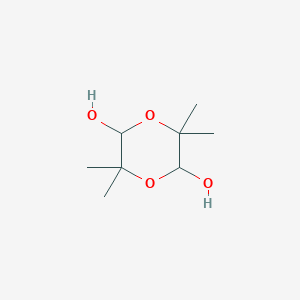

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
